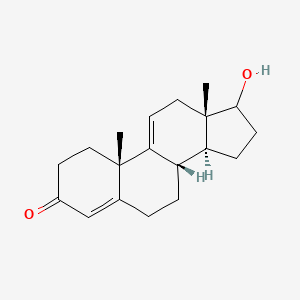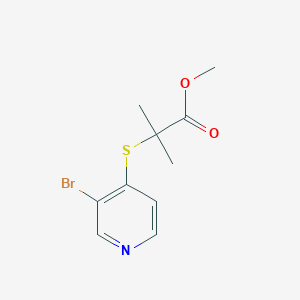
Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- is a chemical compound with the molecular formula C9H10ClFN2O and a molecular weight of 216.64 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 6-chloro-4-fluoro-3-pyridinyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- typically involves the reaction of morpholine with 6-chloro-4-fluoro-3-pyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In industrial settings, the production of Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted morpholine derivatives.
科学的研究の応用
Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)-: Unique due to the presence of both chlorine and fluorine atoms on the pyridine ring.
Morpholine, 4-(6-chloro-3-pyridinyl)-: Lacks the fluorine atom, which may affect its chemical and biological properties.
Morpholine, 4-(4-fluoro-3-pyridinyl)-:
Uniqueness
The presence of both chlorine and fluorine atoms in Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- imparts unique chemical properties, such as increased reactivity and potential for diverse biological activities. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C9H10ClFN2O |
|---|---|
分子量 |
216.64 g/mol |
IUPAC名 |
4-(6-chloro-4-fluoropyridin-3-yl)morpholine |
InChI |
InChI=1S/C9H10ClFN2O/c10-9-5-7(11)8(6-12-9)13-1-3-14-4-2-13/h5-6H,1-4H2 |
InChIキー |
UCEMOGHVLQABGA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CN=C(C=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl-](/img/structure/B12327481.png)
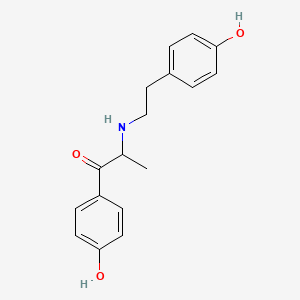
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
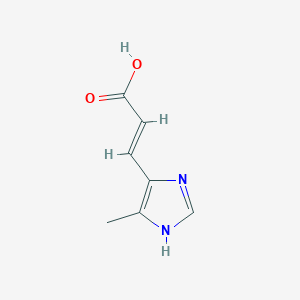
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)

![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)
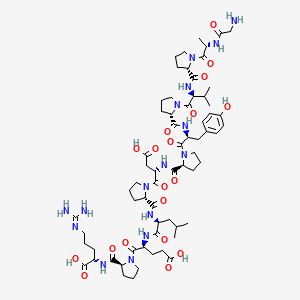
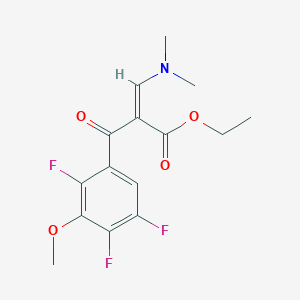
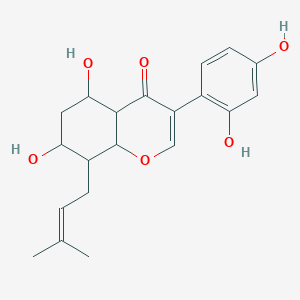
![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)
